Methyl Valerimidate-d9 Hydrochloride
Description
Methyl Valerimidate-d9 Hydrochloride (CAS No. 1030939-72-0; alternative CAS 1759-28-0) is a deuterated derivative of methyl valerimidate, where nine hydrogen atoms are replaced with deuterium. This modification enhances its stability and utility in pharmacokinetic and metabolic studies, particularly in tracer experiments using mass spectrometry or nuclear magnetic resonance (NMR) . The compound is classified as a controlled product with stringent handling requirements, including permits and biosafety certifications, due to its short shelf life and precise dispensing protocols (exact weight packaging with ±0.001 g precision) .
Properties
CAS No. |
1030939-72-0 |
|---|---|
Molecular Formula |
C6H14ClNO |
Molecular Weight |
160.689 |
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,5-nonadeuteriopentanimidate;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-3-4-5-6(7)8-2;/h7H,3-5H2,1-2H3;1H/i1D3,3D2,4D2,5D2; |
InChI Key |
UAIVSGKSLHIONB-FWPXIMTBSA-N |
SMILES |
CCCCC(=N)OC.Cl |
Synonyms |
Pentanimidic-d9 Acid Methyl Ester Hydrochloride |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl Valerimidate-d9 Hydrochloride involves the reaction of deuterated methyl valerate with hydrochloric acid. The reaction conditions typically include:
Reactants: Deuterated methyl valerate and hydrochloric acid
Solvent: Anhydrous conditions to prevent hydrolysis
Temperature: Controlled to ensure the stability of the deuterated compound
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production .
Chemical Reactions Analysis
Methyl Valerimidate-d9 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield primary amines.
Substitution: Nucleophilic substitution reactions can replace the imidate group with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl Valerimidate-d9 Hydrochloride is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Utilized in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Employed in drug development and pharmacokinetic studies to investigate the behavior of drugs in the body.
Mechanism of Action
The mechanism of action of Methyl Valerimidate-d9 Hydrochloride involves its interaction with specific molecular targets and pathways. In metabolic studies, the deuterium atoms in the compound allow researchers to trace its incorporation into metabolic products, providing insights into metabolic pathways and enzyme activities. The compound’s stability and isotopic labeling make it a valuable tool for studying complex biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison



Key Differences :
- Deuterium Content: Methyl Valerimidate-d9 HCl’s deuterium substitution reduces metabolic degradation rates compared to non-deuterated analogues, enhancing tracer study accuracy .
- Backbone Complexity : Unlike Tapentadol or Yohimbine, Methyl Valerimidate-d9 lacks aromatic or polycyclic systems, simplifying its metabolic pathways.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Findings :
- Solubility : Methyl Valerimidate-d9 HCl’s solubility aligns with other hydrochlorides but requires specific diluents (e.g., Solution A/B) for analytical preparation, similar to Methylphenidate HCl .
- Stability: Its deuterium enhances isotopic stability but introduces handling challenges (e.g., short shelf life) compared to non-deuterated hydrochlorides like Diphenhydramine HCl .
Research Findings and Challenges
Metabolic Stability
Deuterium in Methyl Valerimidate-d9 HCl reduces CYP450-mediated metabolism by 20–30% compared to its non-deuterated counterpart, as shown in rodent models . However, its short shelf life (often <6 months) necessitates frequent synthesis, increasing costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



